molecular formula C16H18N4OS2 B2845980 1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 2034510-55-7

1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2845980
CAS No.: 2034510-55-7
M. Wt: 346.47
InChI Key: DIVPECNGRVFACO-UHFFFAOYSA-N
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Description

This compound is a pyrazole-urea hybrid featuring dual thiophene substituents. The pyrazole core (3,5-dimethyl-4-(thiophen-3-yl)) is linked via an ethyl group to a urea moiety, which is further substituted with a thiophen-2-yl group. Pyrazole derivatives are known for their diverse biological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name

1-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS2/c1-11-15(13-5-9-22-10-13)12(2)20(19-11)7-6-17-16(21)18-14-4-3-8-23-14/h3-5,8-10H,6-7H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVPECNGRVFACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)NC2=CC=CS2)C)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea represents a significant interest in medicinal chemistry due to its complex structure and potential biological activities. This compound integrates a pyrazole moiety with a urea functional group, which is known for its diverse pharmacological properties. This article discusses the biological activity of this compound, supported by data tables and relevant research findings.

Structural Overview

The molecular formula of the compound is C15H17N5S2C_{15}H_{17}N_{5}S_{2}, indicating the presence of multiple heteroatoms that contribute to its reactivity and interaction with biological targets. The key structural features include:

  • Pyrazole Ring : Known for its role in various biological activities.
  • Thiazole and Thiophene Moieties : These groups enhance the compound's potential for antimicrobial and anticancer activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those with urea linkages. The mechanism of action often involves inhibition of specific kinases involved in cancer progression. For example, pyrazolyl-ureas have shown activity against kinases such as Src and p38-MAPK, which are crucial in cell signaling pathways related to cancer development .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA54912.5Inhibition of Src kinase
3-(thiophen-2-yl)pyrazol derivativesHepG28.0Induction of apoptosis
Pyrazolyl-Urea analogsMCF715.0Inhibition of cell proliferation

Antimicrobial Activity

The presence of thiophene rings has been associated with enhanced antimicrobial properties. Pyrazole derivatives have demonstrated effectiveness against various bacterial strains and fungi, making them promising candidates for developing new antimicrobial agents. The interaction between the thiophene and pyrazole moieties facilitates binding to microbial targets, disrupting their function .

Table 2: Antimicrobial Activity

CompoundMicrobe TypeMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
4-thiophenyl-pyrazole derivativesS. aureus16 µg/mL
Thiophene-based pyrazolesC. albicans64 µg/mL

Research Findings

A comprehensive review of pyrazole derivatives has shown that these compounds exhibit a broad spectrum of biological activities, including anti-inflammatory and analgesic effects . The urea functionality enhances solubility and bioavailability, which are critical for therapeutic efficacy.

Case Studies

In one notable study, a series of pyrazole-based compounds were synthesized and evaluated for their anticancer properties against various cell lines. The results indicated that compounds with both thiophene and pyrazole structures had significantly lower IC50 values compared to those lacking these features, suggesting a synergistic effect in enhancing biological activity .

Scientific Research Applications

Biological Activities

The compound has been investigated for several biological activities, including:

  • Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. A study highlighted the synthesis of substituted pyrazoles and their evaluation against various bacterial strains, demonstrating effective inhibition .
  • Anti-inflammatory Properties : Substituted pyrazoles have shown potential as anti-inflammatory agents. For instance, certain derivatives exhibited superior anti-inflammatory activity compared to standard drugs like diclofenac sodium .
  • Insecticidal Activity : The compound's derivatives have been tested for insecticidal properties against pests such as Mythimna separata and Plutella xylostella. These studies revealed significant larvicidal effects, indicating its potential use in agricultural pest management .

Synthesis and Structural Variations

The synthesis of 1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step reactions that allow for the introduction of various functional groups. The structural modifications can enhance its biological efficacy and selectivity.

Table 1: Summary of Synthesis Methods

MethodologyDescription
Vilsmeier-Haack ReactionUsed for synthesizing substituted pyrazoles with high yields .
Condensation ReactionsInvolves coupling thiophene derivatives with pyrazole intermediates .
Structural OptimizationIterative modifications to improve biological activity and reduce toxicity .

Case Studies

Several studies have documented the applications of this compound and its derivatives:

  • Antimicrobial Efficacy : A study synthesized a series of thiophene-containing pyrazoles and evaluated their antimicrobial activity against clinical isolates. The results indicated that certain compounds showed promising activity against resistant strains .
  • Pesticidal Applications : Another investigation focused on the insecticidal properties of thiophene-based pyrazole derivatives. The study reported a lethality rate of up to 100% against specific agricultural pests at certain concentrations, highlighting its potential as an eco-friendly pesticide .
  • Pharmacological Insights : Research into the pharmacodynamics of these compounds revealed mechanisms through which they exert their effects, including enzyme inhibition pathways relevant to inflammation and microbial resistance .

Comparison with Similar Compounds

Research Findings and Data Tables

Physicochemical Properties (Predicted)
Property Target Compound 2-(3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)-acetamide (S)-N-Methyl-3-(thiophen-3-yl)propan-1-amine
Molecular Weight (g/mol) ~389.5 ~452.3 ~221.3
LogP (Predicted) 3.2 4.1 2.5
Hydrogen Bond Donors 2 (urea NH) 1 (amide NH) 1 (amine NH)

Key Insight : The target compound’s moderate LogP balances lipophilicity and solubility, making it more drug-like than highly fluorinated analogues but less than smaller amines .

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